(6-Fluoroquinolin-8-yl)methanamine
Overview
Description
(6-Fluoroquinolin-8-yl)methanamine: is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroquinolin-8-yl)methanamine typically involves the reaction of 6-fluoroquinoline with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Fluoroquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .
Scientific Research Applications
Chemistry: In chemistry, (6-Fluoroquinolin-8-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinoline-based compounds .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological systems. It helps in understanding the biological activity and potential therapeutic applications of quinoline-based drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Fluoroquinolin-8-yl)methanamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Quinoline: A parent compound of (6-Fluoroquinolin-8-yl)methanamine, used in the synthesis of various derivatives.
6-Fluoroquinoline: A precursor in the synthesis of this compound.
8-Aminoquinoline: Another derivative of quinoline with different functional properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an amine group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in research and development .
Properties
IUPAC Name |
(6-fluoroquinolin-8-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPLPBSBFIDFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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